METHYL 1-[(1,2-OXAZOL-3-YL)METHYL]-1H-INDAZOLE-3-CARBOXYLATE
Overview
Description
Methyl 1-[(1,2-oxazol-3-yl)methyl]-1H-indazole-3-carboxylate is a heterocyclic compound that combines the structural features of oxazole and indazole. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both oxazole and indazole rings in its structure makes it a versatile scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(1,2-oxazol-3-yl)methyl]-1H-indazole-3-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized using the van Leusen reaction, which involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes or ketones under basic conditions.
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of hydrazones derived from o-nitrobenzaldehydes.
Coupling of Oxazole and Indazole Rings: The final step involves the coupling of the oxazole and indazole rings through a suitable linker, such as a methyl group, using standard coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(1,2-oxazol-3-yl)methyl]-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted oxazole/indazole compounds.
Scientific Research Applications
Methyl 1-[(1,2-oxazol-3-yl)methyl]-1H-indazole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Chemical Biology: The compound is employed in chemical biology research to study the mechanisms of action of bioactive molecules.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for the development of new chemical entities.
Mechanism of Action
The mechanism of action of methyl 1-[(1,2-oxazol-3-yl)methyl]-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological target and the nature of the interactions involved .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like aleglitazar and oxaprozin, which contain the oxazole ring and exhibit various biological activities.
Indazole Derivatives: Compounds like indomethacin and lonidamine, which contain the indazole ring and are used as anti-inflammatory and anticancer agents.
Uniqueness
Methyl 1-[(1,2-oxazol-3-yl)methyl]-1H-indazole-3-carboxylate is unique due to the combination of oxazole and indazole rings in its structure, which provides a versatile scaffold for the development of new therapeutic agents. This dual-ring system allows for diverse chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 1-(1,2-oxazol-3-ylmethyl)indazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-18-13(17)12-10-4-2-3-5-11(10)16(14-12)8-9-6-7-19-15-9/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKWOSVBGHNQTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C2=CC=CC=C21)CC3=NOC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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